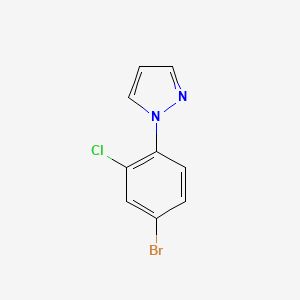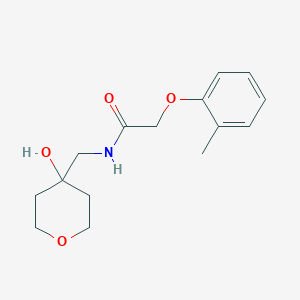
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It can include details about its stereochemistry, functional groups, and other structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes. It can include the conditions required for the reactions and the products formed.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound. It can include details such as melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including those with hydroxy-pyran elements, have been synthesized and characterized. Such complexes demonstrate significant antioxidant activity, as evaluated through various in vitro assays. The study of these complexes provides valuable insights into the role of hydrogen bonding in self-assembly processes and their potential therapeutic applications due to their antioxidant properties (Chkirate et al., 2019).
Synthesis and Catalytic Applications
The synthesis of polymers containing acetamide structure and their use as phase transfer catalysts for nucleophilic substitution reactions underlines the compound's relevance in facilitating chemical transformations. Such studies highlight the compound's utility in organic synthesis and materials science, offering pathways for creating more efficient and environmentally friendly catalytic processes (Kondo et al., 1986).
Novel Compound Synthesis and Structural Analysis
Research into the unexpected synthesis of novel 2-pyrone derivatives, including structures similar to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide, sheds light on new synthetic pathways and the importance of crystal structure analysis. Such studies contribute to our understanding of molecular interactions and can guide the design of new compounds with desired physical and chemical properties (Sebhaoui et al., 2020).
Antimicrobial and Therapeutic Potentials
The exploration of novel compounds for their antimicrobial and therapeutic potentials is a critical area of research. Studies on compounds like N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide could uncover new treatments for infectious diseases or conditions with unmet medical needs. For instance, the antibiotic SB22484, which shares a similar complexity with the queried compound, demonstrates activity against specific pathogens, highlighting the pharmaceutical significance of such research (Ferrari et al., 1990).
Chemical Synthesis and Drug Development
Chemoselective acetylation processes, relevant to the synthesis of antimalarial drugs, underline the importance of such compounds in drug development. The ability to selectively modify functional groups on complex molecules is crucial for creating effective and safe pharmaceuticals (Magadum & Yadav, 2018).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound and the hazards associated with it.
Orientations Futures
This involves discussing potential future research directions or applications for the compound.
Propriétés
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-12-4-2-3-5-13(12)20-10-14(17)16-11-15(18)6-8-19-9-7-15/h2-5,18H,6-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQOQWUUOJUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2998699.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2998700.png)
![2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2998701.png)
![2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998702.png)
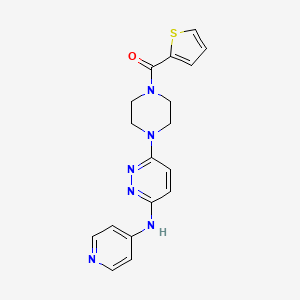
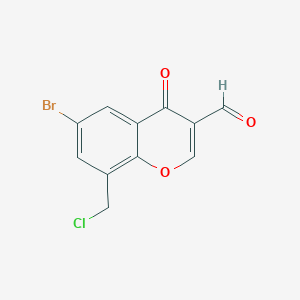
![4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine](/img/structure/B2998706.png)
![3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998709.png)
![5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998710.png)
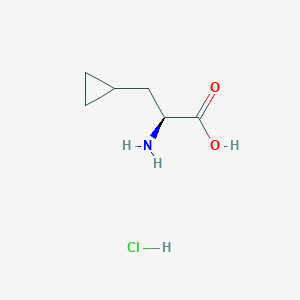
![(E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2998716.png)
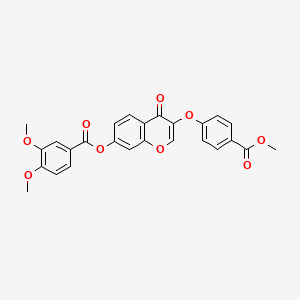
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-propylacetamide](/img/structure/B2998719.png)
